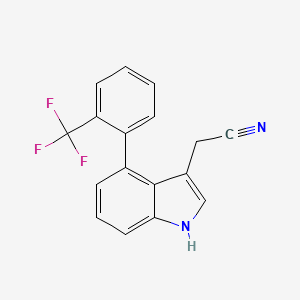

2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile is a nitrile-functionalized indole derivative characterized by a trifluoromethylphenyl substituent at the 4-position of the indole ring and an acetonitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile typically involves multiple steps, starting with the preparation of the indole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 2-(trifluoromethyl)phenylboronic acid with an indole derivative under Suzuki coupling conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes regioselective electrophilic substitution, with reactivity influenced by the electron-withdrawing trifluoromethyl group and the acetonitrile substituent.

Key Observations:

-

Friedel-Crafts Alkylation: Reacts with aromatic fluoromethyl ketones under mild conditions (n-Bu₄PBr/K₂CO₃ in H₂O/CHCl₃) to form trifluoromethyl(indolyl)phenylmethanols (e.g., 3a in Table 1) .

-

Yield: 89–98%

-

Mechanism: Base-mediated formation of a quaternary salt intermediate facilitates nucleophilic attack by the indole’s C3 position.

-

Table 1: Friedel-Crafts Reaction with Trifluoroacetophenones

| Trifluoroacetophenone Substituent | Product Yield (%) | Reference |

|---|---|---|

| p-F | 97 | |

| p-Cl | 92 | |

| p-Br | 89 |

Nitrile Group Transformations

The acetonitrile moiety participates in hydrolysis and nucleophilic addition reactions.

Hydrolysis to Carboxamide:

Radical Cyclization:

-

Under PdCl₂/Cu(OAc)₂ catalysis with N-bromosuccinimide (NBS), the nitrile group engages in radical-mediated cyclization to form polycyclic structures (e.g., tricyclic indoles) .

Cross-Coupling Reactions

The compound acts as a substrate in palladium-catalyzed couplings due to its aromatic and nitrile functionalities.

Suzuki-Miyaura Coupling:

Table 2: Cross-Coupling Yields with Arylboronic Acids

| Arylboronic Acid | Product Yield (%) | Reference |

|---|---|---|

| 4-Methoxyphenyl | 78 | |

| 4-Fluorophenyl | 71 |

Acid-Catalyzed Cascade Reactions

Brønsted acids (e.g., p-toluenesulfonic acid) induce cyclization to form tetrahydrocarbazolones .

Mechanistic Pathway:

-

Protonation of the indole nitrogen enhances electrophilicity at C3.

-

Intramolecular attack by a ketone group forms a six-membered ring .

Radical Trapping and Functionalization

The nitrile group stabilizes radical intermediates, enabling TEMPO-mediated trapping .

Experimental Evidence:

Comparative Reactivity Insights

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of indole compounds, including those with trifluoromethyl substitutions, exhibit significant antitumor properties. For instance, compounds similar to 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile have shown effectiveness against various solid tumors, including colon and lung cancers. The compound's structure allows for interaction with biological targets involved in tumor growth and proliferation .

Antimicrobial Properties

Studies have demonstrated that compounds with similar structural motifs possess antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group in such compounds is believed to enhance their efficacy. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Antitubercular Agents

The indole-based compounds have been evaluated for their potential as antitubercular agents. Research has shown that modifications to the indole structure can lead to enhanced activity against Mycobacterium tuberculosis. In particular, the incorporation of the trifluoromethyl group has been linked to improved potency against resistant strains .

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. Similar compounds have been investigated for their ability to inhibit enzymes relevant to various diseases, such as acetylcholinesterase in neurodegenerative disorders. This suggests a potential role for this compound in therapeutic strategies targeting metabolic pathways.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole ring can interact with aromatic residues in the target site. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Electronic and Physicochemical Properties

- Trifluoromethyl vs.

- Indole vs. Phenyl Cores : The indole ring enables hydrogen bonding and π-stacking, absent in Fluoro[4-(trifluoromethyl)phenyl]acetonitrile, which may limit its biological target engagement .

Biological Activity

The compound 2-(4-(2-(Trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile (chemical formula: C11H7F3N2) is a member of the indole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potentials of this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound has been documented through several methods, typically involving the reaction of indole derivatives with trifluoromethylated phenyl compounds. The process often employs mild reaction conditions to enhance yield and purity. For instance, a method utilizing palladium catalysis has been shown to yield high purity products without extensive purification steps .

Anticancer Properties

Research indicates that indole derivatives, including the target compound, exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For example, studies have reported IC50 values in the micromolar range for several cancer types, indicating its potential as an anticancer agent .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances the activity of these compounds, while electron-withdrawing groups tend to reduce potency .

Antiviral Activity

Recent investigations into antiviral properties have highlighted the potential of indole derivatives in inhibiting viral entry mechanisms. For instance, related compounds have been shown to inhibit SARS-CoV-2 entry by interacting with viral spike proteins, showcasing a promising avenue for therapeutic development against viral infections .

Case Studies

One notable study involved a series of indole derivatives where this compound was included as a lead compound. The study focused on its mechanism of action and found that it effectively induces apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

Another case study evaluated the compound's efficacy against multiple drug-resistant cancer cell lines, revealing that it retained significant activity compared to standard chemotherapeutics . This positions it as a potential candidate for further development in drug resistance scenarios.

Q & A

Q. Basic: What are the key synthetic strategies for preparing 2-(4-(2-(trifluoromethyl)phenyl)-1H-indol-3-yl)acetonitrile?

The synthesis typically involves:

- Friedel-Crafts alkylation or Pictet-Spengler cyclization to construct the indole core.

- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-(trifluoromethyl)phenyl group at the 4-position of the indole ring.

- Knoevenagel condensation or cyanoethylation to install the acetonitrile moiety at the 3-position.

Optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts like Cs₂CO₃) is critical to suppress side reactions, such as over-alkylation or decomposition of the trifluoromethyl group .

Q. Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY/HMBC to resolve overlapping signals from the indole ring and trifluoromethylphenyl group.

- X-ray crystallography : Single-crystal studies (e.g., using Cu-Kα radiation) confirm the planar geometry of the indole core and dihedral angles between substituents .

- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns, especially for the trifluoromethyl group (δ ~19 F satellites).

Q. Advanced: How do electronic substituents (e.g., trifluoromethyl) influence the compound’s HOMO-LUMO profile and charge distribution?

- DFT calculations (B3LYP/6-311G**) reveal that thetrifluoromethyl group increases electron-withdrawing effects, localizing the HOMO on the indole π-system and the LUMO on the acetonitrile and trifluoromethylphenyl units.

- Electrostatic potential maps show partial negative charges on the nitrile and fluorine atoms, enhancing dipole-dipole interactions in supramolecular assemblies .

- Substituent effects are quantified using Hammett σ constants (σm for -CF₃ = +0.43), correlating with redox potentials in cyclic voltammetry .

Q. Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. selectivity) be resolved for derivatives of this compound?

- Dose-response assays (e.g., MTT) across multiple cell lines (e.g., A549, HeLa) identify structure-activity trends. For example, derivatives with electron-deficient substituents (e.g., -CF₃) show enhanced cytotoxicity due to improved membrane permeability .

- Metabolic stability studies (e.g., microsomal incubation) differentiate intrinsic activity from pharmacokinetic artifacts.

- Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., kinases), explaining selectivity discrepancies .

Q. Advanced: What computational approaches are used to predict reactivity in cross-coupling reactions involving this compound?

- Transition state modeling (Gaussian 09) calculates activation energies for Suzuki-Miyaura couplings, prioritizing boronic acids with matched electronic profiles.

- Natural Bond Orbital (NBO) analysis identifies charge transfer pathways during Pd-catalyzed reactions, guiding ligand selection (e.g., SPhos vs. XPhos) .

- Solvent effect simulations (COSMO-RS) predict reaction rates in polar aprotic solvents (e.g., acetonitrile vs. DMF) .

Q. Advanced: How does crystal packing affect the compound’s solid-state photophysical properties?

- Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C-H···N nitrile contacts, π-π stacking between indole rings).

- Polarized light microscopy correlates anisotropic emission with molecular alignment in crystalline phases.

- Thermogravimetric analysis (TGA) links thermal stability to packing density, with tighter packing (e.g., slipped-parallel arrangements) reducing sublimation rates .

Q. Advanced: What strategies mitigate degradation during purification of this compound?

- Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates degradation products (e.g., hydrolyzed nitrile to amide).

- Low-temperature recrystallization (e.g., in EtOAc/hexane at −20°C) preserves labile groups like -CF₃.

- Inert atmosphere handling (N₂/Ar glovebox) prevents oxidation of the indole NH group .

Q. Advanced: How are contradictions in reported solubility profiles addressed?

- Hansen solubility parameters (δD, δP, δH) classify solvents (e.g., DMSO δH = 10.2 vs. THF δH = 5.7) to rationalize discrepancies.

- Dynamic light scattering (DLS) detects aggregation in aqueous buffers, which may falsely indicate low solubility.

- Co-solvency studies (e.g., PEG-400/ethanol mixtures) enhance solubility without chemical modification .

Properties

Molecular Formula |

C17H11F3N2 |

|---|---|

Molecular Weight |

300.28 g/mol |

IUPAC Name |

2-[4-[2-(trifluoromethyl)phenyl]-1H-indol-3-yl]acetonitrile |

InChI |

InChI=1S/C17H11F3N2/c18-17(19,20)14-6-2-1-4-12(14)13-5-3-7-15-16(13)11(8-9-21)10-22-15/h1-7,10,22H,8H2 |

InChI Key |

ODUPBRHKGUXARP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3CC#N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.